![molecular formula C14H13NO2S B14183653 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene CAS No. 922511-29-3](/img/structure/B14183653.png)
1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene is an organic compound characterized by the presence of a methyl group, a nitro group, and a sulfanyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene typically involves the nitration of 1-Methyl-2-[(4-methylphenyl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent over-nitration and decomposition of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like iron powder and hydrochloric acid or catalytic hydrogenation.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Various electrophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modification of protein function. These interactions can affect various biochemical pathways and cellular processes.
相似化合物的比较
- 1-Methyl-2-[(4-methylphenyl)sulfanyl]benzene
- 1-Methyl-2-[(4-methylphenyl)sulfonyl]benzene
- 1-Methyl-2-[(4-methylphenyl)sulfinyl]benzene
Comparison: 1-Methyl-2-[(4-methylphenyl)sulfanyl]-3-nitrobenzene is unique due to the presence of both a nitro group and a sulfanyl group, which confer distinct chemical reactivity and biological activity
属性
CAS 编号 |
922511-29-3 |
|---|---|
分子式 |
C14H13NO2S |
分子量 |
259.33 g/mol |
IUPAC 名称 |
1-methyl-2-(4-methylphenyl)sulfanyl-3-nitrobenzene |
InChI |
InChI=1S/C14H13NO2S/c1-10-6-8-12(9-7-10)18-14-11(2)4-3-5-13(14)15(16)17/h3-9H,1-2H3 |
InChI 键 |
XBXQAHALETWZNO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)SC2=C(C=CC=C2[N+](=O)[O-])C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


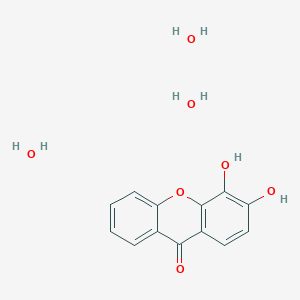
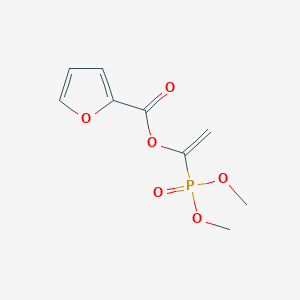
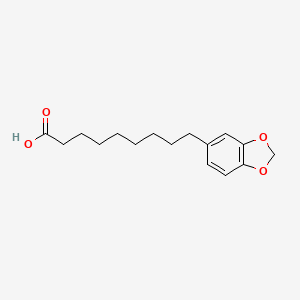
![2-Cyano-3-[3-methoxy-4-(2-phenylethoxy)phenyl]prop-2-enamide](/img/structure/B14183581.png)
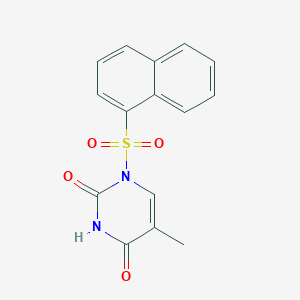
![Ethyl {[3-(4-methylphenyl)prop-2-yn-1-yl]oxy}acetate](/img/structure/B14183593.png)
![N-{4-[(2-Amino-4,7-dimethyl-1,3-benzothiazol-6-yl)oxy]phenyl}-N-[2-fluoro-5-(trifluoromethyl)phenyl]urea](/img/structure/B14183618.png)
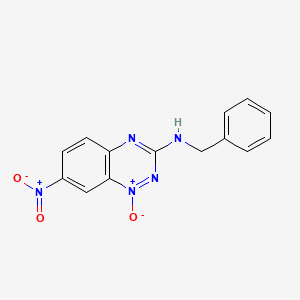
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-(4-fluorophenyl)urea](/img/structure/B14183630.png)
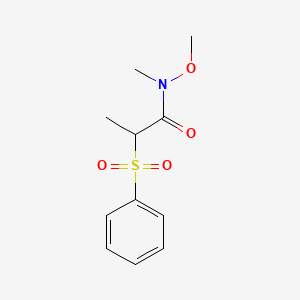
![N-{2-[(2-Aminoethyl)amino]ethyl}pyrene-1-sulfonamide](/img/structure/B14183641.png)
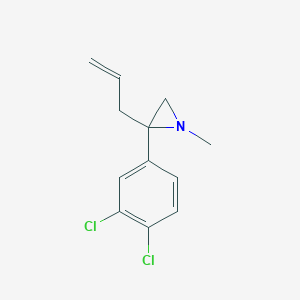
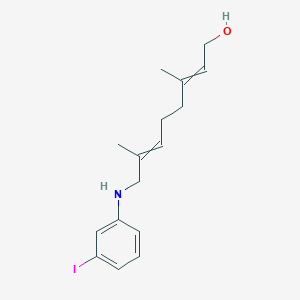
![tert-Butyl(dimethyl){[(trimethylsilyl)methoxy]methyl}silane](/img/structure/B14183665.png)
